4-bromo-1-(oxan-4-yl)-1H-imidazole
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Overview
Description
4-bromo-1-(oxan-4-yl)-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromine atom and an oxan-4-yl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(oxan-4-yl)-1H-imidazole typically involves the following steps:
Oxan-4-yl Group Introduction: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated imidazole with an appropriate oxan-4-yl precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(oxan-4-yl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Cyclization can be achieved using catalysts such as palladium or copper under specific temperature and pressure conditions.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Products: Compounds with altered oxidation states and functional groups.
Cyclization Products: More complex heterocyclic structures with potential biological activity.
Scientific Research Applications
4-bromo-1-(oxan-4-yl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-(oxan-4-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and oxan-4-yl group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole: Another heterocyclic compound with a similar structure but different ring system.
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole: A pyrazole derivative with a similar substitution pattern.
Uniqueness
4-bromo-1-(oxan-4-yl)-1H-imidazole is unique due to its specific combination of a bromine atom and an oxan-4-yl group on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-(oxan-4-yl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-8-5-11(6-10-8)7-1-3-12-4-2-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRHVNPCXXWYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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